molecular formula C11H16ClN3 B094919 3-Chloro-4-(4-methylpiperazin-1-yl)aniline CAS No. 16154-72-6

3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Cat. No. B094919
CAS RN: 16154-72-6
M. Wt: 225.72 g/mol
InChI Key: LOCKPKWGFIBYLB-UHFFFAOYSA-N
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Description

The compound 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a derivative of aniline and has been the subject of various studies due to its potential applications in medicinal chemistry. It is structurally related to several compounds that have been synthesized and evaluated for their biological activities, such as antiproliferative, allosteric enhancer activity at the A1 adenosine receptor, and anticholinesterase activity .

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline involves multiple steps, including condensation reactions and reductions. For instance, a practical synthesis of a structurally similar compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, was achieved with an overall yield of 82% using cheap and readily available starting materials, highlighting the potential for industrial production . Another study reported the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, which involved an unusual version of the Morita–Baylis–Hillman reaction, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

Ab initio Hartree-Fock and density functional theory investigations have been conducted on compounds with the 4-methylpiperazin-1-yl moiety to determine their conformational stability, molecular structure, and vibrational spectra. These studies have identified multiple stable conformers and provided a detailed understanding of the molecular geometry, which is crucial for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the 4-methylpiperazin-1-yl group can be inferred from their interactions with various biological targets. For example, the antiproliferative activity against cancer cell lines and selective inhibitory effects on oncogenic kinases such as TrkA kinase have been observed . Additionally, allosteric enhancer activity at the A1 adenosine receptor has been reported, which is significantly influenced by the substitution pattern on the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and have been characterized using techniques such as TLC, melting point determination, and NMR spectroscopy. Theoretical calculations have also been used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the charge transfer within the molecule and can influence its biological activity .

Scientific Research Applications

  • Hypoxic-Cytotoxic Agents : A study discussed the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine and aniline derivatives. Among these, a derivative containing 3-(4-methylpiperazin-1-yl) showed potent activity, demonstrating its potential as a hypoxic-cytotoxic agent (Ortega et al., 2000).

  • Synthesis of New Amides : Another research focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment. They investigated reactions with various anilines, including 4-methylpiperazin-1-ylmethyl aniline, highlighting its utility in synthesizing amides for potential applications (Koroleva et al., 2011).

  • Central Nervous System Agents : A study synthesized N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives, including compounds with a 4-methylpiperazin-1-yl group. These were tested for their affinities for various receptors, suggesting their potential as central nervous system agents (Liégeois et al., 1994).

  • Src Kinase Activity Inhibitors : Research on optimizing 4-phenylamino-3-quinolinecarbonitriles for inhibiting Src kinase activity identified compounds with a 4-methylpiperazine group as potent inhibitors. This finding is significant for developing treatments targeting Src kinase related pathways (Boschelli et al., 2001).

  • Antimicrobial Activities : A paper focused on synthesizing eperezolid-like molecules with significant antimicrobial activity. It involved the preparation of 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline and its derivatives, demonstrating the compound's relevance in developing new antimicrobial agents (Yolal et al., 2012).

  • Antiinflammatory and Coronary Dilator Activities : Another study synthesized hexahydroimidazo[1,5-a]pyrazine derivatives, including compounds derived from 4-methylpiperazin-1-yl aniline. These compounds were tested for antiinflammatory and coronary dilator activities, indicating their potential therapeutic uses (Omodei-sale & Toja, 1975).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCKPKWGFIBYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356193
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-methylpiperazin-1-yl)aniline

CAS RN

16154-72-6
Record name 3-Chloro-4-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-72-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
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Record name 3-chloro-4-(4-methylpiperazin-1-yl)aniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (2.43 g, 9.5 mmol) in 2N HCl (35 mL) at RT was added tin (II) chloride (7.2 g, 38 mmol). After 1 h, the solids were collected by filtration and dissolved in aqueous 1 N NaOH (300 mL). The aqueous solution was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated to afford the title compound (2.02 g, 95%).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

298 mg (0.92 mmol) of [3-chloro-4-(4-methyl-piperazin-1-yl)-phenyl]-carbamic acid tert-butyl ester (Example 65b) are dissolved in 5 ml of 4 N HCl in dioxane. The solution is stirred for 4 h at 50° C., and after this time water is added and the pH is adjusted to 8 with NaHCO3. The suspension is extracted with n-butanol. The organic phase is washed with water, dried over MgSO4 and evaporated to dryness to provide the title compound. Title compound: ES-MS: 226.2 (M+H)+; analytical HPLC: tret=3.09 minutes (Grad 2).
Name
[3-chloro-4-(4-methyl-piperazin-1-yl)-phenyl]-carbamic acid tert-butyl ester
Quantity
298 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Wei, Z Feng, Z Liu, X Li, H He, K Ran, Y Shi… - European Journal of …, 2022 - Elsevier
Focal adhesion kinase (FAK) promotes tumor progression by intracellular signal transduction and regulation of gene expression and protein turnover, which is a compelling therapeutic …
Number of citations: 9 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com
X Cai, L Wang, Y Yi, D Deng, M Shi, M Tang… - European Journal of …, 2023 - Elsevier
Salt-inducible kinases (SIKs) play a crucial role in inflammation process, acting as molecular switches that regulate the transformation of M1/M2 macrophages. HG-9-91–01 is a SIKs …
Number of citations: 3 www.sciencedirect.com
Z Xia, R Huang, X Zhou, Y Chai, H Chen, L Ma… - European Journal of …, 2021 - Elsevier
EGFR mutations are an ongoing challenge in the treatment of NSCLC, and demand continuous updating of EGFR TKI drug candidates. Pyrrolopyrimidines are one group of versatile …
Number of citations: 12 www.sciencedirect.com

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